Comprehensive Physicochemical Profiling and Synthetic Utility of 4'-Bromo-[1,1'-biphenyl]-4-ol
Comprehensive Physicochemical Profiling and Synthetic Utility of 4'-Bromo-[1,1'-biphenyl]-4-ol
Executive Summary
4'-Bromo-[1,1'-biphenyl]-4-ol (also known as 4-bromo-4'-hydroxybiphenyl) is a highly versatile, bifunctional aromatic building block pivotal to contemporary materials science and organic synthesis[1]. Featuring an electrophilic aryl bromide and a nucleophilic phenolic hydroxyl group separated by a rigid biphenyl scaffold, this compound serves as a critical intermediate. Its structural geometry and orthogonal reactivity make it an ideal precursor for complex molecular architectures, including liquid crystalline (LC) materials, organic light-emitting diodes (OLEDs), and active pharmaceutical ingredients (APIs)[1][2].
This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic pathways, and field-proven experimental protocols designed for researchers and drug development professionals.
Physicochemical Profiling
Understanding the fundamental physical and chemical properties of 4'-bromo-[1,1'-biphenyl]-4-ol is essential for optimizing reaction conditions, analytical methods, and material formulations. The rigid biphenyl core imparts high thermal stability, while the para-substituents dictate its intermolecular interactions, such as hydrogen bonding and halogen bonding[3].
Quantitative Data Summary
Table 1: Key Physicochemical and Safety Parameters
| Property | Value | Reference |
| CAS Registry Number | 29558-77-8 | [4][5] |
| IUPAC Name | 4-(4-bromophenyl)phenol | [4] |
| Molecular Formula | C12H9BrO | [4] |
| Molecular Weight | 249.10 g/mol | [4][6] |
| Melting Point | 164–170 °C | [6][7] |
| LogP (Octanol/Water) | 4.01 | [8] |
| Appearance | White to cream powder/crystals | [5][7] |
| GHS Hazard Statements | H315, H319, H335 (Skin/Eye/Respiratory Irritant) | [4][6] |
Chemical Reactivity & Mechanistic Pathways
The synthetic versatility of 4'-bromo-[1,1'-biphenyl]-4-ol stems from its orthogonal reactivity profile. The causality behind experimental choices in its functionalization relies on the distinct electronic environments of its two reactive sites.
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Aryl Bromide Activation (Electrophilic Site): The bromine atom is primed for palladium-catalyzed cross-coupling reactions. The oxidative addition of Pd(0) into the C-Br bond is facilitated by the electron-withdrawing nature of the halogen. The distal hydroxyl group minimally interferes with this process, allowing for selective functionalization such as vinylation (Heck reaction) or aryl-aryl coupling (Suzuki reaction)[5].
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Phenolic Hydroxyl Functionalization (Nucleophilic Site): The hydroxyl group readily undergoes etherification or esterification. In the synthesis of chiral bimesogens for liquid crystals, the hydroxyl group is reacted under Mitsunobu conditions with chiral alcohols (e.g., (R)-2-octanol) to yield silyloxy-linked intermediates. This reaction proceeds with the inversion of stereochemistry, maintaining a high degree of optical purity[9].
Orthogonal functionalization pathways of 4-bromo-4'-hydroxybiphenyl.
Experimental Methodologies
Protocol 1: Palladium-Catalyzed Vinylation (Heck Reaction)
This protocol describes a self-validating system for synthesizing ethyl 4-(4'-hydroxyphenyl)cinnamate, leveraging the aryl bromide site[5]. The system is self-validating because the conversion can be directly monitored by the disappearance of the starting material's distinct UV signature and the emergence of the highly conjugated cinnamate product.
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Reagent Preparation: Charge an oven-dried Schlenk flask with 4'-bromo-[1,1'-biphenyl]-4-ol (1.0 equiv), ethyl acrylate (1.5 equiv), Pd(OAc)2 (0.05 equiv), and PPh3 (0.1 equiv)[5].
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Base and Solvent Addition: Add a mild base (e.g., triethylamine, 2.0 equiv) to neutralize the generated HBr, driving the catalytic cycle forward. Suspend the mixture in an anhydrous, degassed solvent (e.g., DMF).
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Thermal Activation: Heat the reaction mixture to 90–100 °C under an inert argon atmosphere. The elevated temperature is causally required to overcome the activation energy barrier of the oxidative addition step.
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Reaction Monitoring: Monitor the consumption of the starting material via TLC or HPLC.
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Workup and Purification: Quench with water, extract with ethyl acetate, dry over MgSO4, and purify via silica gel flash chromatography to isolate the target cinnamate.
Protocol 2: Reverse-Phase HPLC Analytical Method
Accurate purity profiling is critical for downstream applications. SIELC Technologies established a robust RP-HPLC method utilizing a Newcrom R1 column, which features low silanol activity to prevent peak tailing of phenolic compounds[8]. This method provides a self-validating analytical system: baseline resolution and peak symmetry directly confirm the suppression of secondary interactions between the analyte and the stationary phase.
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Column Selection: Install a Newcrom R1 column (e.g., 150 x 4.6 mm, 5 µm)[8].
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Mobile Phase Preparation: Prepare an isocratic mixture of Acetonitrile (MeCN) and Water. Add Phosphoric acid (0.1% v/v) as a modifier. Causality: The acid suppresses the ionization of the phenolic hydroxyl group, ensuring the compound elutes as a sharp, symmetrical peak[8].
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Note: Substitute phosphoric acid with formic acid if utilizing Mass Spectrometry (MS) detection to prevent ion suppression[8].
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Sample Injection: Dissolve the analyte in the mobile phase and inject 10 µL.
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Detection: Monitor UV absorbance at 254 nm.
Step-by-step RP-HPLC analytical workflow for purity profiling.
Applications in Advanced Materials
Beyond small-molecule synthesis, 4'-bromo-[1,1'-biphenyl]-4-ol is heavily utilized in advanced materials science:
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Liquid Crystals (LCs): It acts as a rigid mesogenic core. When functionalized into chiral bimesogens, it induces complex mesomorphic behaviors, such as synclinic (ferroelectric) and anticlinic (antiferroelectric) phases[9]. The rigid biphenyl structure ensures the necessary molecular anisotropy for liquid crystalline phase formation[9].
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Surface Chemistry and Nanoclusters: In ultra-high vacuum surface studies (e.g., on Cu(111) surfaces), halogenated aromatics like bromobenzene derivatives form magic-sized nanoclusters mediated by a delicate balance of weak hydrogen and halogen bonding[3]. This self-assembly dictates the photolytic and thermal dissociation pathways of the C-Br bond, offering insights into on-surface synthesis and catalysis[3].
References
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PubChem. "4-Bromo-4'-hydroxybiphenyl | C12H9BrO | CID 95093". National Institutes of Health (NIH). [Link]
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SIELC Technologies. "(1,1'-Biphenyl)-4-ol, 4'-bromo-".[Link]
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Taylor & Francis. "Unusual mesomorphic behaviour of silyloxy-linked chiral bimesogens". Liquid Crystals.[Link]
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ACS Publications. "On-Surface Photodissociation Control within Magic-Sized Nanoclusters by Halogen Bonding". ACS Nano.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
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- 4. 4-Bromo-4'-hydroxybiphenyl | C12H9BrO | CID 95093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 4 -Bromo-(1,1 -biphenyl)-4-ol 97 29558-77-8 [sigmaaldrich.com]
- 7. 4-ブロモ-4'-ヒドロキシビフェニル | 4-Bromo-4'-hydroxybiphenyl | 29558-77-8 | 東京化成工業株式会社 [tcichemicals.com]
- 8. (1,1’-Biphenyl)-4-ol, 4’-bromo- | SIELC Technologies [sielc.com]
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